1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)-
Description
1-Piperazineethanol derivatives are a class of nitrogen-containing heterocyclic compounds with a piperazine core modified by ethanol and diverse substituents. The compound 1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)- features a s-triazinyl group substituted with an amino group and a trifluoromethyl (CF₃) moiety at the 4-position of the piperazine ring. This structural motif is significant due to the electronic and steric effects of the CF₃ group, which enhances lipophilicity and metabolic stability, while the triazinyl ring may contribute to hydrogen bonding and π-π interactions in biological targets .
For instance, a related triazinyl-piperazineethanol derivative (M2) demonstrated efficacy as a BACH1 inhibitor, mitigating aflatoxin B1-induced liver toxicity .
Properties
CAS No. |
58892-43-6 |
|---|---|
Molecular Formula |
C10H15F3N6O |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-[4-[4-amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C10H15F3N6O/c11-10(12,13)7-15-8(14)17-9(16-7)19-3-1-18(2-4-19)5-6-20/h20H,1-6H2,(H2,14,15,16,17) |
InChI Key |
QCKGSDOBTWVCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=NC(=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol typically involves multiple steps, including the formation of the triazine ring and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-amino-6-(trifluoromethyl)-1,3,5-triazine with piperazineethanol under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-Amino-6-(trifluoromethyl)-1,3,5-triazin-2-yl]-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The piperazine moiety may also contribute to the compound’s overall activity by facilitating its interaction with biological membranes or proteins.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: The triazinyl-CF₃ group in the target compound may enhance binding to oxidative stress regulators (e.g., BACH1) compared to simpler aryl groups like fluorophenylmethyl . Phenothiazine derivatives (e.g., Fluphenazine) exhibit strong CNS activity due to dopamine receptor antagonism, whereas quinolinyloxy analogs show species-specific cardiac effects .
Physicochemical Properties :
- CF₃ and aromatic substituents increase lipophilicity (logP), improving blood-brain barrier penetration but reducing aqueous solubility. Hydrochloride salts (e.g., Fluphenazine) mitigate this via enhanced solubility .
- The triazinyl group’s polarity may balance lipophilicity, making the target compound suitable for systemic applications without extensive formulation .
Synthetic Accessibility: Piperazineethanol derivatives with aryl or heteroaryl groups are typically synthesized via nucleophilic substitution or amide coupling. For example, trifluoromethylphenyl piperazines are prepared using HOBt/TBTU-mediated coupling . Triazinyl analogs likely follow similar routes .
Biological Activity
1-Piperazineethanol, 4-(4-amino-6-trifluoromethyl-2-s-triazinyl)-, also known by its CAS number 58892-43-6, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₅F₃N₆O
- Molecular Weight : 292.26 g/mol
- Structure : The compound features a piperazine ring substituted with a triazine moiety that includes trifluoromethyl and amino groups, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to 1-piperazineethanol derivatives exhibit significant antimicrobial properties. A study on related triazine compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Antipsychotic Effects
1-Piperazineethanol derivatives have been explored for their tranquilizing effects. In a study involving esters of related piperazine compounds, the results indicated that these compounds could act as long-acting tranquilizers. These findings were based on animal models where the compounds exhibited significant sedative effects .
The mechanism by which 1-piperazineethanol exerts its effects may involve modulation of neurotransmitter systems. Similar compounds have been shown to interact with dopamine and serotonin receptors, which are crucial in the regulation of mood and behavior . This interaction could explain the observed antipsychotic activity.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Sedative Effects in Rats | Showed significant reduction in locomotor activity, indicating tranquilizing properties. |
| Pharmacokinetics | Suggested prolonged half-life in systemic circulation, enhancing therapeutic potential. |
Pharmacological Implications
The biological activity of 1-piperazineethanol suggests multiple therapeutic avenues:
- Antimicrobial Treatments : Potential use in developing new antibiotics.
- Psychiatric Applications : Could be beneficial in treating anxiety disorders or schizophrenia due to its tranquilizing effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
